苄基-PEG6-CH2CO2tBu

描述

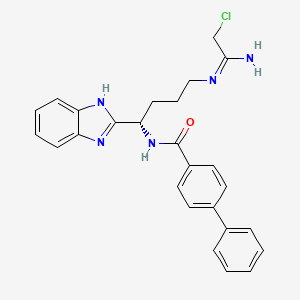

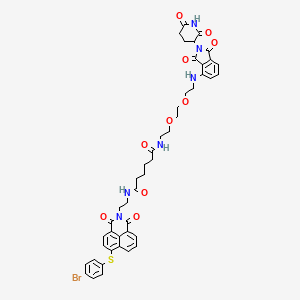

Benzyl-PEG6-CH2CO2tBu is a PEG linker containing a benzyl protecting group and a t-butyl group . Both the benzyl and t-butyl groups are acid labile . The hydrophilic PEG linker increases the water solubility of the compounds in aqueous solutions . It is used for research purposes .

Molecular Structure Analysis

The Benzyl-PEG6-CH2CO2tBu molecule contains a total of 69 bond(s). There are 31 non-H bond(s), 7 multiple bond(s), 21 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 6 ether(s) (aliphatic) .

Physical And Chemical Properties Analysis

Benzyl-PEG6-CH2CO2tBu has a molecular weight of 442.54 g/mol . Its molecular formula is C23H38O8 . It is a reagent grade compound used for research purposes .

科学研究应用

药物递送系统

- 苄基-PEG6-CH2CO2tBu 作为聚(乙二醇)(PEG)前药的组分,已用于药物递送系统。这些系统旨在使不溶性药物溶解,延长血浆循环半衰期,并且在抗癌剂的情况下,增加明显的肿瘤蓄积。这是通过设计 PEG 偶联物或“触发器”来实现的,这些偶联物或“触发器”依赖于 PEG 的酶促分离,然后通过快速消除反应释放以氨基甲酸酯形式结合的胺(药物) (Greenwald 等人,1999)。

提高药物疗效

- 高分子量 PEG 偶联物,包括类似于苄基-PEG6-CH2CO2tBu 的偶联物,在小有机分子递送方面已显示出显着进步。这些进步建立在使用已建立的肿瘤模型进行有意义的体内测试的基础上,从而产生了临床候选药物,例如目前处于 II 期试验阶段的 PEG 喜树碱(PROTHECAN) (Greenwald 等人,2003)。

细胞药物递送

- 苄基-PEG6-CH2CO2tBu 衍生物已用于开发生物可还原嵌段共聚物,用于喜树碱 (CPT) 等药物的细胞内递送。这些共聚物可以在水性条件下形成胶束,有效地包裹药物并在细胞内条件下释放它们 (Thambi 等人,2011)。

GPCR 固定化用于药物发现

- 苄基-PEG6-CH2CO2tBu 的衍生物已用于高特异性共价固定 G 蛋白偶联受体 (GPCR)。该方法已应用于药物-受体相互作用分析和配体筛选,展示了其在高通量受体靶向先导发现中的潜力 (Wang 等人,2019)。

抗肿瘤药物递送

- 基于苄基-PEG6-CH2CO2tBu 的聚合物,如聚(β-苄基苹果酸)(PBM),已被探索为潜在的抗肿瘤药物载体。这些聚合物可以形成胶束,增强细胞内吞作用,并在肿瘤细胞中酸性 pH 值下释放药物。这证明了它们作为抗肿瘤药物载体的潜力,具有高效率和最低毒性 (Qiao 等人,2019)。

作用机制

Target of Action

Benzyl-PEG6-CH2CO2tBu is a PEG derivative Peg derivatives are generally used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .

Mode of Action

Benzyl-PEG6-CH2CO2tBu contains a benzyl protecting group and a t-butyl group . Both the benzyl and t-butyl groups are acid labile, meaning they can be removed under acidic conditions . This property can be utilized in drug delivery systems where the release of the therapeutic agent is triggered by the acidic environment of certain tissues or cells .

Biochemical Pathways

As a peg derivative, it is likely involved in enhancing the stability and solubility of therapeutic agents, thereby facilitating their delivery to the target sites .

Pharmacokinetics

Pegylation (the process of attaching peg chains to molecules) is known to improve the pharmacokinetics of therapeutic agents by increasing their stability, solubility, and circulation time in the body .

Result of Action

As a peg derivative, its primary role is likely to enhance the delivery of therapeutic agents to their target sites, thereby improving the efficacy of the treatment .

Action Environment

The action of Benzyl-PEG6-CH2CO2tBu can be influenced by various environmental factors. For instance, the acid-labile nature of the benzyl and t-butyl groups means that the compound’s action can be triggered by the acidic environment of certain tissues or cells . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCCPCCHDIEUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-PEG6-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)